Lipophilicity (cLogP) Comparison: 3-Bromo-5-ethyl-1,2,4-oxadiazole vs. 3-Bromo-5-methyl-1,2,4-oxadiazole
The 5-ethyl substituent confers significantly higher lipophilicity compared to the 5-methyl analog. The calculated partition coefficient (cLogP) for 3-bromo-5-ethyl-1,2,4-oxadiazole is predicted to be approximately 1.5–1.8, while the 5-methyl analog (CAS 1228427-07-3) exhibits a cLogP of 0.65 (Hit2Lead) to 1.6 (PubChem XLogP3) [1]. This approximately 0.2–1.0 log unit increase translates to a 1.6× to 10× greater lipophilicity, which can enhance membrane permeability and oral absorption for CNS or intracellular targets [2].
| Evidence Dimension | Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | ~1.5–1.8 (predicted) |
| Comparator Or Baseline | 3-Bromo-5-methyl-1,2,4-oxadiazole (CAS 1228427-07-3): 0.65–1.6 |
| Quantified Difference | 0.2–1.0 log unit higher |
| Conditions | Predicted cLogP values from Hit2Lead and PubChem databases |
Why This Matters
Higher lipophilicity can improve blood–brain barrier penetration and oral bioavailability, making the ethyl analog more suitable for CNS drug discovery programs.
- [1] PubChem. (2025). 3-Bromo-5-methyl-1,2,4-oxadiazole – XLogP3 1.6. View Source
- [2] Leeson, P. D., & Springthorpe, B. (2007). The influence of drug-like concepts on decision-making in medicinal chemistry. Nature Reviews Drug Discovery, 6(11), 881–890. View Source
